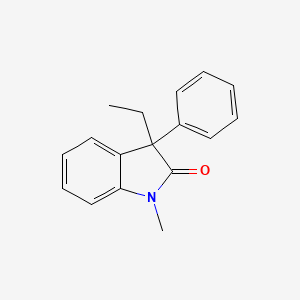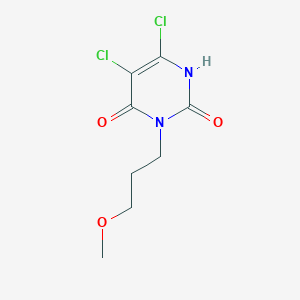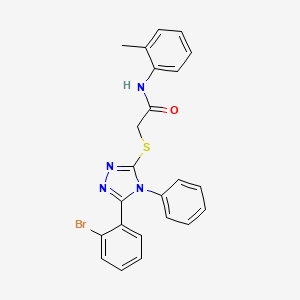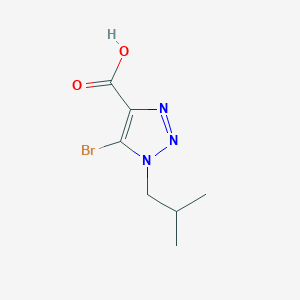
3-Ethyl-1-methyl-3-phenylindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-methyl-3-phenylindolin-2-one is a synthetic organic compound belonging to the indolinone family. Indolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with an indolinone core substituted with ethyl, methyl, and phenyl groups, which may contribute to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-3-phenylindolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure consistent quality.
化学反応の分析
Types of Reactions
3-Ethyl-1-methyl-3-phenylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Formation of oxindoles.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups on the aromatic ring.
科学的研究の応用
3-Ethyl-1-methyl-3-phenylindolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Ethyl-1-methyl-3-phenylindolin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Methyl-1-phenylindolin-2-one: Shares a similar indolinone core but lacks the ethyl group.
1-Methyl-2-oxindole: Contains an oxindole core with a methyl group.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.
Uniqueness
3-Ethyl-1-methyl-3-phenylindolin-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indolinone derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C17H17NO |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
3-ethyl-1-methyl-3-phenylindol-2-one |
InChI |
InChI=1S/C17H17NO/c1-3-17(13-9-5-4-6-10-13)14-11-7-8-12-15(14)18(2)16(17)19/h4-12H,3H2,1-2H3 |
InChIキー |
MSTFIOZAKQIYGW-UHFFFAOYSA-N |
正規SMILES |
CCC1(C2=CC=CC=C2N(C1=O)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Methoxythieno[3,4-c]pyridine-1,3-diamine](/img/structure/B11775497.png)




![Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B11775529.png)
![tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate](/img/structure/B11775530.png)
![7-Methyl-3-(pyrrolidin-2-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11775536.png)

